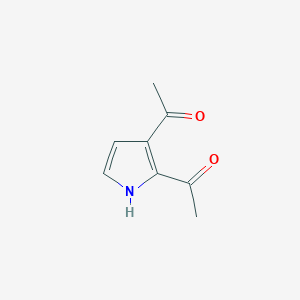
1,1'-(1H-pyrrole-2,3-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1H-pyrrole-2,3-diyl)diethanone is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1H-pyrrole-2,3-diyl)diethanone typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
While specific industrial production methods for 1,1’-(1H-pyrrole-2,3-diyl)diethanone are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The scalability of these reactions allows for the efficient production of the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1H-pyrrole-2,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(1H-pyrrole-2,3-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-(1H-pyrrole-2,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. Specific molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and cellular processes is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone: A similar compound with methyl groups at positions 3 and 5 of the pyrrole ring.
1,1’-(4-methyl-1H-pyrazole-3,5-diyl)diethanone: A pyrazole derivative with similar structural features.
1,1’-(1H-pyrrole-2,5-diyl)diethanone: Another pyrrole derivative with different substitution patterns.
Uniqueness
1,1’-(1H-pyrrole-2,3-diyl)diethanone is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
1-(2-acetyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-4-9-8(7)6(2)11/h3-4,9H,1-2H3 |
InChI-Schlüssel |
WENQEXWBWARVSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(NC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



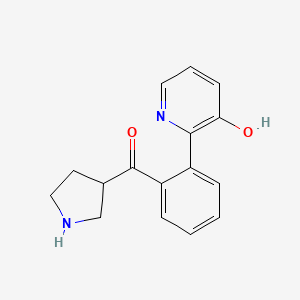
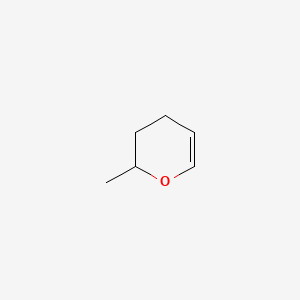
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)


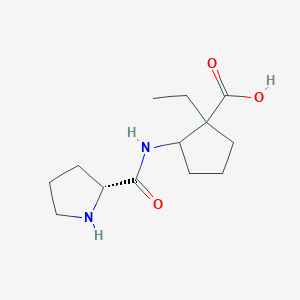
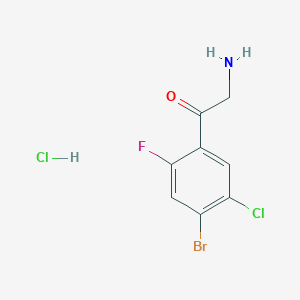

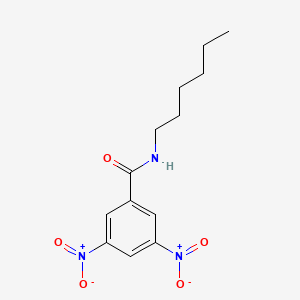
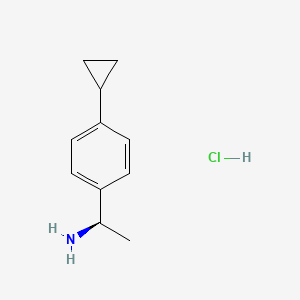
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)
